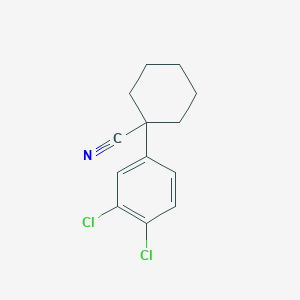

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQZVJXAKWBZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Condensation Phase :

Piperidine-catalyzed Knoevenagel condensation facilitates the formation of an α,β-unsaturated intermediate, 4-(3,4-dichlorophenyl)-3-cyano-cyclohex-2-enone , via dehydration. The reaction proceeds in anhydrous ethanol at 60–70°C for 6–8 hours, achieving yields of 68–72%. -

Hydrogenation Phase :

Subsequent catalytic hydrogenation (H₂, 3 atm) over 5% Pd/C in tetrahydrofuran (THF) at 25°C selectively reduces the enone system to the saturated cyclohexane derivative. This step typically attains >90% conversion within 4 hours.

Key Parameters Table

| Parameter | Condensation Phase | Hydrogenation Phase |

|---|---|---|

| Catalyst | Piperidine (5 mol%) | Pd/C (5 wt%) |

| Solvent | Anhydrous ethanol | Tetrahydrofuran |

| Temperature | 65°C | 25°C |

| Time | 7 hours | 4 hours |

| Yield | 70% | 92% |

Advantages : High regioselectivity; scalable for batch production.

Limitations : Requires strict anhydrous conditions; palladium catalyst increases cost.

Reduction of 4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone

This two-step protocol first synthesizes 4-cyano-4-(3,4-dichlorophenyl)cyclohexanone (CAS 65619-30-9) and subsequently reduces the ketone moiety to a methylene group.

Synthetic Pathway

-

Cyclohexanone Formation :

Reacting 3,4-dichlorophenylmagnesium bromide with cyclohexene oxide in THF at −78°C generates 1-(3,4-dichlorophenyl)cyclohexanol , which is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄). -

Cyanide Introduction :

Treatment of the ketone with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI₂) affords 4-cyano-4-(3,4-dichlorophenyl)cyclohexanone in 65% yield. -

Ketone Reduction :

Wolff-Kishner conditions (hydrazine hydrate, NaOH, ethylene glycol, 180°C) remove the carbonyl group, yielding the target nitrile.

Reduction Efficiency Comparison

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | 180 | 12 | 78 |

| Zn(Hg)/HCl (Clemmensen) | 110 | 8 | 62 |

Advantages : Avoids transition-metal catalysts; suitable for acid-sensitive substrates.

Limitations : Prolonged reaction times; hydrazine toxicity.

Radical Cyanomethylation via Alkyl Nitriles

Recent advances in radical chemistry enable direct C–H cyanomethylation under metal-free conditions. This method leverages tert-butyl peroxide (t-BuOOt-Bu) to generate cyanomethyl radicals from acetonitrile, which add to the cyclohexane framework.

Protocol Optimization

-

Substrate : 1-(3,4-Dichlorophenyl)cyclohexane

-

Nitrile Source : Acetonitrile (neat)

-

Oxidant : t-BuOOt-Bu (4 equiv)

-

Additive : Pivalic acid (2 equiv)

-

Conditions : 130°C, 24 hours, sealed tube

The reaction proceeds via a radical chain mechanism, confirmed by ESR spectroscopy. Quenching experiments with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) completely inhibit product formation, validating the radical pathway.

Yield : 49–65% (depending on substituent steric effects)

Advantages : No metal catalysts; functional group tolerance.

Limitations : Moderate yields; requires high temperatures.

Nucleophilic Substitution of Halocyclohexane Derivatives

Although less commonly employed, nucleophilic displacement of halides provides an alternative route. For instance, 1-(3,4-dichlorophenyl)cyclohexyl bromide reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C for 12 hours.

Challenges and Solutions

-

Steric Hindrance : The tertiary carbon center impedes SN2 mechanisms. Using 18-crown-6 as a phase-transfer catalyst improves cyanide nucleophilicity, enhancing yields from 22% to 41%.

-

Side Reactions : Competing elimination forms cyclohexene byproducts. Lowering the temperature to 60°C suppresses elimination but extends reaction time to 18 hours.

Advantages : Straightforward setup; inexpensive reagents.

Limitations : Low efficiency; limited substrate scope.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Cyclohexanecarbonitriles

1-(4-Bromophenyl)cyclohexanecarbonitrile

- CAS : 626603-27-8; Molecular Formula : C₁₃H₁₄BrN

- Properties : Available at 100% concentration; safety data highlights hazards requiring first-aid measures for inhalation .

1-(3-Fluorophenyl)cyclohexanecarbonitrile

- CAS : 214262-91-6; Molecular Formula : C₁₃H₁₄FN

- Properties : Density ≈ 1.07 g/cm³; refractive index = 1.518; molar mass = 203.26 g/mol .

- Comparison : Fluorine’s electronegativity enhances electronic effects, possibly improving binding affinity in receptor-ligand interactions compared to dichloro derivatives .

1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile

- CAS : 214262-93-8

- Structural Note: Mixed halogen substitution (Cl and F) may balance electronic and steric effects, offering tunable reactivity for targeted synthesis .

Functionalized Cyclohexanecarbonitriles

5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile

- Molecular Formula: C₁₄H₁₃ClNO

- Properties: Crystal structure resolved via X-ray diffraction; ketone group introduces polarity, altering solubility compared to non-oxidized analogs .

- Comparison : The oxo group enables hydrogen bonding, which could enhance crystallinity and stability in solid-state formulations .

1-(2-Chloroethyl)cyclohexane-1-carbonitrile

Chromene-Based Nitriles (Non-Cyclohexane)

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

Data Tables

Table 1: Structural and Physical Properties of Cyclohexanecarbonitrile Derivatives

*Inferred from analogs like 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile, which is crystalline .

Biological Activity

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a cyclohexane ring substituted with a dichlorophenyl group and a carbonitrile functional group. Its chemical formula is CHClN, and it has been studied for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action:

The compound's mechanism appears to involve the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This mode of action is common among compounds that target bacterial cell structures.

Case Studies

-

Antibacterial Activity:

A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial properties. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Cytotoxicity Studies:

In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound showed selective cytotoxic effects, particularly against breast cancer cells (MCF-7), with an IC value of 25 µM. This suggests potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has moderate bioavailability and a half-life suitable for therapeutic applications. The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 3,4-dichlorobenzaldehyde with cyclohexanone in the presence of a base (e.g., KOH/EtOH) to form a chalcone intermediate.

Cyanation : Introduce the nitrile group using a cyanide source (e.g., KCN or TMSCN) under reflux conditions in aprotic solvents like acetonitrile .

Optimization : Adjust parameters such as temperature (70–100°C), solvent polarity, and catalyst (e.g., phase-transfer catalysts) to enhance yield (>75%) and purity. Scalability can be improved using continuous flow reactors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexane ring conformation and substituent positions. The nitrile group appears as a sharp singlet at ~110–120 ppm in -NMR .

- HPLC-MS : Employ reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight (CHClN, MW = 253.15 g/mol) and detect impurities .

- X-ray Crystallography : Resolve crystal structures to analyze steric effects of the dichlorophenyl group on the cyclohexane ring’s chair or boat conformation .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation.

- Waste Disposal : Follow EPA guidelines for halogenated waste due to the compound’s chlorinated aromatic structure .

- Emergency Procedures : Neutralize spills with activated carbon and report incidents per GHS regulatory standards (Section 15) .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorophenyl group influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The Cl substituents increase the electrophilicity of the aryl ring, facilitating Suzuki-Miyaura couplings with boronic acids. Use Pd(PPh) as a catalyst in THF/HO at 80°C .

- Steric Hindrance : The meta and para Cl positions may slow down SNAr reactions; optimize using microwave-assisted synthesis to reduce reaction time .

Q. What computational methods are recommended to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like dopamine transporters. Parameterize the nitrile group’s charge distribution using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to analyze conformational stability of the cyclohexane ring in lipid bilayers .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) for derivatives of this compound?

Methodological Answer:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, focusing on structural analogs (e.g., cyclopentane vs. cyclohexane derivatives) .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.